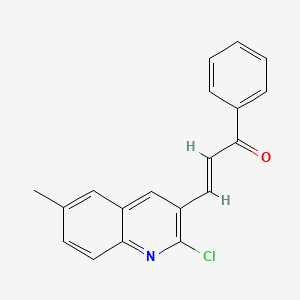

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c1-13-7-9-17-16(11-13)12-15(19(20)21-17)8-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYDEDLDTMYCBI-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 2-chloro-6-methylquinoline-3-carbaldehyde undergoes nucleophilic attack by the enolate ion generated from acetophenone in the presence of a strong base, typically sodium hydroxide or potassium hydroxide. The reaction proceeds via a dehydration step to form the α,β-unsaturated ketone (chalcone) with exclusive (E)-stereoselectivity due to conjugation stabilization.

- Reagents :

- 2-Chloro-6-methylquinoline-3-carbaldehyde (1.0 equiv)

- Acetophenone (1.0 equiv)

- Sodium hydroxide (10% w/v in ethanol)

- Ethanol (95% v/v)

- Procedure :

- Dissolve sodium hydroxide (520 mg, 13 mmol) in ethanol (20 mL).

- Add 2-chloro-6-methylquinoline-3-carbaldehyde (500 mg, 2.61 mmol) and acetophenone (313 mg, 2.61 mmol).

- Stir the mixture at 25°C for 24 hours.

- Quench with cold water, neutralize with dilute hydrochloric acid, and filter the precipitate.

- Purify the crude product via column chromatography (dichloromethane) or recrystallization (ethanol/water).

Yield : 89–94%

Characterization :

- IR Spectroscopy : C=O stretch at 1645–1654 cm⁻¹.

- ¹H NMR : Olefinic protons appear as doublets (J = 16.3 Hz) at δ 7.90 and 6.75 ppm.

Optimization of Reaction Parameters

Stereochemical Control

The (E)-configuration is favored thermodynamically, as confirmed by X-ray crystallography of analogous compounds. No detectable (Z)-isomer is observed under standard conditions due to conjugation stabilization of the transoid form.

Advanced Synthetic Strategies

Continuous Flow Reactors

Microreactor systems enable rapid mixing and precise temperature control, potentially enhancing yields for large-scale production. A patent describing diastereoselective quinoline functionalization hints at the applicability of flow chemistry for related intermediates.

Purification and Characterization

Purification Techniques

Analytical Data

¹³C NMR (62.9 MHz, CDCl₃) :

- Dihedral angle between quinoline and phenyl rings: 56.96°

- C=C bond length: 1.340 Å (consistent with (E)-configuration)

Scalability and Industrial Relevance

The patent literature highlights challenges in scaling quinoline derivatives, emphasizing the need for:

- Cost-Effective Catalysts : Transitioning from homogeneous bases to heterogeneous catalysts (e.g., Mg-Al hydrotalcite) could reduce waste.

- Solvent Recovery Systems : Ethanol distillation and reuse improve process sustainability.

Chemical Reactions Analysis

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-yl alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting enzymes involved in cell wall synthesis. This mechanism disrupts bacterial cell integrity, leading to cell death. Notably, studies have reported Minimum Inhibitory Concentration (MIC) values demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

Anticancer Properties

The compound also shows promise as an anticancer agent. Its mechanism involves interaction with DNA and proteins, potentially leading to apoptosis in cancer cells. In vitro studies suggest that it can bind to specific molecular targets that are critical for tumor growth, thereby inhibiting cancer cell proliferation .

Case Study: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The compound's unique structure enhances its ability to penetrate cellular membranes and interact with intracellular targets .

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with its replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis (programmed cell death) in tumor cells .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Chalcones

Biological Activity

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, which includes a chloro group and a phenylprop-2-en-1-one moiety, contributes to its biological activity, particularly in the context of cancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| HT29 (colon cancer) | 4.5 |

| T24 (bladder cancer) | 3.8 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in tumor cells through its interaction with DNA and disruption of replication processes .

The mechanism underlying the biological activity of this compound involves several pathways:

- DNA Interaction : The compound binds to DNA, interfering with replication and transcription processes.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for controlling tumor growth.

- Tubulin Targeting : Similar to other quinoline derivatives, it may interact with tubulin, affecting microtubule dynamics and leading to mitotic arrest .

Comparative Analysis with Other Compounds

This compound can be compared with other quinoline derivatives known for their biological activities:

| Compound | Activity | Notes |

|---|---|---|

| FZ-41 | Antiproliferative | Targets similar pathways as the studied compound |

| VUF5017 | Antiviral | Exhibits distinct antiviral properties |

| WK14 | Anti-HIV | Demonstrates efficacy against HIV |

| L-660,771 | Antimicrobial | Known for its antimicrobial effects |

The unique combination of functional groups in this compound may provide it with distinct therapeutic advantages over these compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives, including this compound:

Study 1: Structure–Activity Relationship (SAR)

A study focused on optimizing quinolone chalcone compounds highlighted that modifications on the phenyl ring significantly influence anticancer activity. The introduction of methoxy or ethoxy groups improved efficacy against various cancer cell lines by enhancing binding affinity to target proteins .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that this compound exhibited low toxicity while maintaining potent anticancer effects. The compound was well-tolerated at therapeutic doses, suggesting its potential for clinical application .

Q & A

Q. What are the standard synthetic routes for (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one?

The compound is synthesized via a base-catalyzed condensation reaction between 2-chloro-6-methylquinoline-3-carbaldehyde and acetophenone derivatives. Sodium hydroxide or potassium carbonate in ethanol/methanol (60–80°C, 6–12 hours) is typically employed. Yields range from 55% to 75%, depending on solvent polarity and reaction time optimization . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key characterization methods include:

- 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (quinoline protons), δ 7.3–7.6 ppm (phenyl protons), and δ 6.8–7.1 ppm (α,β-unsaturated ketone protons) confirm connectivity .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) validate the propenone backbone .

- X-ray crystallography : Reveals torsion angles (e.g., C3-C2-C1-C9 = −1.36°) and non-classical C-H···O/N interactions (C···O = 3.146 Å) .

Q. What functional groups dictate its reactivity?

The α,β-unsaturated ketone enables Michael additions, while the quinoline ring participates in electrophilic substitutions (e.g., halogenation at C4). The chloro and methyl substituents sterically hinder certain reactions, necessitating harsh conditions for modifications .

Q. What crystallographic data are critical for understanding its solid-state behavior?

Crystal structures reveal a twisted conformation (dihedral angle ~15° between quinoline and phenyl rings) and absence of classical hydrogen bonds. Stability arises from C-H···O/N interactions (3.146–3.487 Å) and π-π stacking (interplanar distance ~3.6 Å) .

Q. How stable is this compound under varying pH and temperature?

Stability studies show degradation <5% at pH 5–9 (25°C, 24 hours). Thermal analysis (TGA/DSC) indicates decomposition above 220°C. Light sensitivity necessitates storage in amber vials .

Advanced Research Questions

Q. What mechanisms underlie its reported kinase inhibition activity?

Molecular docking studies suggest the compound binds ATP pockets of kinases (e.g., EGFR) via hydrogen bonds (quinoline N with Lys721) and hydrophobic interactions (methyl/chloro groups with Val702). IC50 values range from 0.8–2.5 µM in cancer cell lines .

Q. How can computational modeling optimize its bioactivity?

- DFT calculations : Predict electrophilic regions (e.g., Cβ of propenone) for nucleophilic attack .

- MD simulations : Reveal conformational flexibility of the propenone chain, influencing target binding .

- QSAR models : Substituent effects (e.g., electron-withdrawing groups on phenyl) correlate with enhanced IC50 values .

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies in IC50 values (e.g., 0.8 vs. 5.2 µM) may arise from:

- Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays) .

- Purity differences : Validate compound purity via HPLC (>95%) before testing .

- Cell line heterogeneity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) .

Q. What solvent systems enhance reaction yields in scaled-up synthesis?

Polar aprotic solvents (DMF, DMSO) improve solubility but reduce yields (<50%) due to side reactions. Ethanol/water (3:1) at 70°C optimizes yields (75%) by balancing solubility and reaction kinetics .

Q. How do advanced spectroscopic techniques resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.